
4-Nitro-2-(propan-2-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-Nitro-2-(propan-2-il)anilina es un compuesto químico con la fórmula molecular C9H13ClN2O2. Es un derivado de la anilina, donde el anillo de anilina está sustituido con un grupo nitro en la posición 4 y un grupo isopropilo en la posición 2. Este compuesto se utiliza a menudo en la investigación y las aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 4-Nitro-2-(propan-2-il)anilina normalmente implica la nitración de 2-(propan-2-il)anilina. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico en condiciones controladas de temperatura para garantizar la nitración selectiva en la posición 4.
Métodos de Producción Industrial
En un entorno industrial, la producción de clorhidrato de 4-Nitro-2-(propan-2-il)anilina puede implicar un proceso de flujo continuo donde los reactivos se alimentan a un reactor y el producto se elimina continuamente. Este método permite un mejor control de las condiciones de reacción y mayores rendimientos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 4-Nitro-2-(propan-2-il)anilina puede sufrir diversas reacciones químicas, incluidas:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbón.
Sustitución: El anillo de anilina puede sufrir reacciones de sustitución electrófila, donde el grupo nitro se puede reemplazar por otros sustituyentes en condiciones apropiadas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbón.
Sustitución: Reactivos electrófilos como halógenos, agentes nitrantes o agentes sulfonantes.
Principales Productos Formados
Reducción: 4-Amino-2-(propan-2-il)anilina.
Sustitución: Varios derivados de anilina sustituidos según el electrófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-Nitro-2-(propan-2-il)anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos químicos.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con moléculas biológicas.
Medicina: Se investiga por su posible uso en el desarrollo de productos farmacéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-Nitro-2-(propan-2-il)anilina depende de su estructura química. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con moléculas biológicas. El grupo isopropilo puede influir en la solubilidad del compuesto y la interacción con otras moléculas. Los objetivos moleculares y las vías exactas implicados pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Nitroanilina
- 2-(Propan-2-il)anilina
- 4-Amino-2-(propan-2-il)anilina
Singularidad
El clorhidrato de 4-Nitro-2-(propan-2-il)anilina es único debido a la presencia de un grupo nitro y un grupo isopropilo en el anillo de anilina. Esta combinación de sustituyentes confiere propiedades químicas distintas, lo que lo hace útil para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
4-nitro-2-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(2)8-5-7(11(12)13)3-4-9(8)10;/h3-6H,10H2,1-2H3;1H |
Clave InChI |
XUYIQPNTSXKTBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



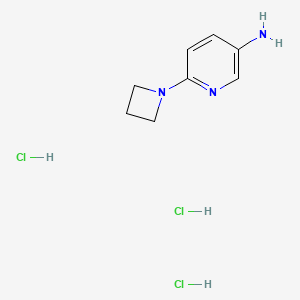
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

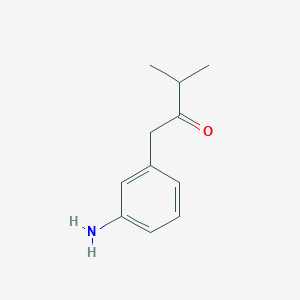
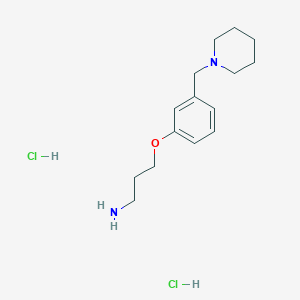
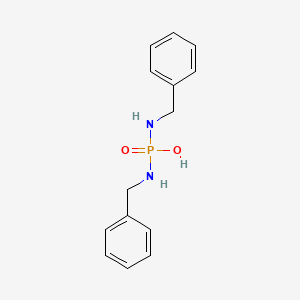
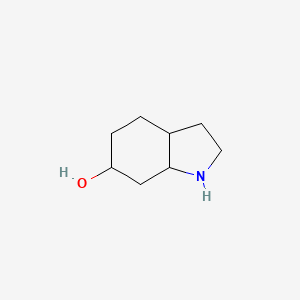
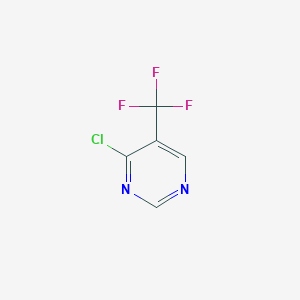
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
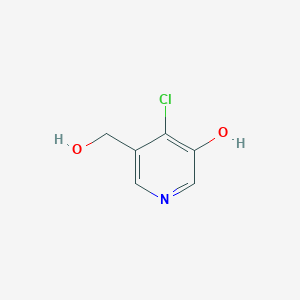
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)


